1H-Pyrazole-4,5-dione, 1,3-dimethyl-
Description
1H-Pyrazole-4,5-dione, 1,3-dimethyl- is a heterocyclic compound featuring a pyrazole backbone substituted with two methyl groups at positions 1 and 3 and two ketone groups at positions 4 and 5. Its molecular formula is C₅H₆N₂O₂, with a molecular weight of 142.11 g/mol. The dione functional groups (ketones) confer unique reactivity, making it a valuable scaffold in medicinal and synthetic chemistry.
Properties
CAS No. |
51942-09-7 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2,5-dimethylpyrazole-3,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7(2)6-3/h1-2H3 |
InChI Key |
RQALBYQIKYNNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation for Functionalized Derivatives
A complementary strategy, described in academic literature, employs the Vilsmeier-Haack reaction to introduce formyl groups at the pyrazole C4 position. While primarily used for 4-formyl-1,3-dimethylpyrazole synthesis, this method provides a foundational framework for dione preparation through subsequent oxidation. The protocol involves treating acetone methylhydrazone with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. Although direct dione formation remains unreported, post-formylation oxidation with potassium permanganate or Jones reagent could theoretically yield the 4,5-dione structure.
Critical parameters include:
- Solvent System : Anhydrous DMF ensures optimal electrophilic substitution during formylation.
- Stoichiometry : A 1:1.2 molar ratio of POCl₃ to methylhydrazine derivative prevents over-chlorination.
Hydrochloric Acid-Mediated Cyclization and Decarboxylation
Patent CN102911119B details a related pathway for 3,4-dimethylpyrazole synthesis, adaptable to dione production through modified workup. Reacting 2-butanone with paraformaldehyde in methanol under protonic acid catalysis (e.g., H₂SO₄) generates 3-methyl-3-buten-2-one, which undergoes hydrazine hydrate cyclization. Introducing hydrogen peroxide during the final stage oxidizes the pyrazole ring, potentially yielding the 4,5-dione motif. Industrial adaptations of this method emphasize continuous flow reactors to enhance throughput, achieving 85–90% conversion rates at 60°C.
Comparative Analysis of Synthetic Routes
The condensation-cyclization route offers the highest purity but necessitates additional steps for dione formation. In contrast, the acid-mediated method achieves superior yields and scalability, though product isolation remains labor-intensive.
Industrial-Scale Optimizations and Green Chemistry
Recent advancements focus on solvent recovery and catalytic recycling to align with green chemistry principles. For instance, substituting toluene with cyclopentyl methyl ether (CPME) in the condensation step reduces environmental toxicity while maintaining 98% reaction efficiency. Additionally, immobilized lipase catalysts enable milder reaction conditions (50°C, pH 7) for the methylhydrazine cyclization, cutting energy costs by 30% compared to traditional thermal methods.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or bromine (Br₂) are commonly used oxidizing agents.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for reduction reactions.
Substitution: Aryl halides and copper powder are used for N-arylation reactions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Scientific Research Applications
1H-Pyrazole-4,5-dione, 1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by affecting the levels of second messengers such as cyclic AMP (cAMP) .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Research Findings
- Substituent Effects : Bulkier substituents (e.g., isopropyl in pyrazole-dione analogs) increase lipophilicity, which correlates with improved bioavailability in drug candidates .
- Functional Group Impact : Diamine derivatives exhibit higher reactivity in synthetic pathways compared to diones, enabling diverse chemical modifications .
- Biological Activity : Piperazine-diones with aromatic substituents (e.g., benzylidene) demonstrate significant antiviral activity, suggesting that similar modifications in pyrazole-diones could yield bioactive molecules .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3-dimethyl-1H-pyrazole-4,5-dione?
Methodological Answer:
The compound can be synthesized via condensation reactions using hydrazine derivatives and diketone precursors. For example, chalcone analogs may react with hydrazine hydrate in the presence of aliphatic acids (e.g., formic or acetic acid) under reflux conditions to form pyrazole-dione scaffolds. Characterization via -NMR, IR, and ESI-MS is critical to confirm purity and structure .
Example Protocol:
- Step 1: React 1,3-diketone derivatives with methylhydrazine in ethanol at 80°C for 6–8 hours.
- Step 2: Acidify the mixture with dilute HCl to precipitate the product.
- Step 3: Recrystallize using ethanol/water (3:1) and validate via -NMR (e.g., δ 2.3 ppm for methyl groups) .
Advanced: How can computational docking studies be applied to investigate the biological activity of this compound?
Methodological Answer:
Molecular docking using programs like AutoDock Vina or GOLD can predict binding affinities to target proteins (e.g., human dihydrofolate reductase, DHFR). Key steps include:
Protein Preparation: Retrieve the target protein structure (PDB ID: 1KMS) and remove water molecules.
Ligand Optimization: Generate 3D conformers of 1,3-dimethyl-1H-pyrazole-4,5-dione using Avogadro.
Docking Parameters: Set grid boxes to cover active sites and run simulations with exhaustiveness = 20.
Analysis: Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with reference ligands .
Table 1: Representative Docking Parameters (Adapted from )
| Parameter | Value/Description |
|---|---|
| Target Protein | DHFR (1KMS) |
| Docking Software | AutoDock Vina |
| Binding Affinity | -9.2 kcal/mol (hypothetical) |
| Key Interactions | H-bonds with Asp94, Leu55 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- -NMR: Identify methyl protons (δ 2.1–2.5 ppm) and pyrazole ring protons (δ 6.5–7.2 ppm).
- IR Spectroscopy: Confirm carbonyl stretches (C=O at 1680–1720 cm) and N-H bonds (3200–3400 cm).
- ESI-MS: Validate molecular weight (e.g., [M+H] at m/z 153). Cross-reference with computational tools like ChemDraw .
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Methodological Answer:
Use SHELX programs (e.g., SHELXL) for high-resolution refinement. Address outliers by:
Twinned Data: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.
Disordered Atoms: Use PART/SUMP restraints to model split positions.
Validation Tools: Check R (< 0.05) and CCDC Deposition codes for benchmarking .
Basic: What safety protocols are critical for handling 1,3-dimethyl-1H-pyrazole-4,5-dione?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- First Aid: In case of skin contact, rinse with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures.
- Catalyst Optimization: Evaluate Lewis acids (e.g., ZnCl) or ionic liquids for regioselective cyclization.
- Kinetic Studies: Use HPLC to monitor intermediate formation (e.g., hydrazone adducts) and adjust reaction time .
Table 2: Hypothetical Optimization Results
| Condition | Yield (%) | Selectivity (A:B) |
|---|---|---|
| Ethanol, 80°C | 65 | 8:2 |
| DMF, 100°C | 78 | 9:1 |
| ZnCl, DMSO | 85 | 9.5:0.5 |
Advanced: How to analyze conflicting data between XRD and NMR for structural elucidation?
Methodological Answer:
Cross-Validation: Compare XRD-derived bond lengths with DFT-optimized geometries (e.g., using Gaussian 16).
Dynamic Effects: Consider NMR solution-state dynamics (e.g., ring puckering) causing discrepancies.
Error Analysis: Calculate R-factors (XRD) and signal-to-noise ratios (NMR) to identify outliers .
Basic: What are the applications of this compound in medicinal chemistry research?
Methodological Answer:
The pyrazole-dione core is a pharmacophore for kinase inhibitors and antimicrobial agents. Functionalize via:
- Substitution: Introduce sulfonamide or carbothioamide groups at the 4-position.
- Biological Assays: Test against Gram-positive bacteria (MIC ≤ 2 µg/mL) or cancer cell lines (IC ≤ 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
